molecular formula C13H16N2OS2 B2751236 1-Propyl-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea CAS No. 2034459-45-3

1-Propyl-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

Cat. No. B2751236
M. Wt: 280.4
InChI Key: REPZJKCVEKGFCC-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Scientific Research Applications

Anion Binding and Catalysis

  • Non-racemic Atropisomeric (Thio)ureas as Neutral Enantioselective Anion Receptors : A study described the synthesis and anion binding properties of atropisomeric (thio)ureas, which were found to have modest enantioselectivity towards N-protected amino acid salts. This research highlights the potential of these compounds in the field of bifunctional organocatalysis (Roussel et al., 2006).

Material Science and Hydrogels

  • Anion Tuning of the Rheology, Morphology, and Gelation : Another study focused on the formation of hydrogels by 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, demonstrating the dependence of gel morphology and rheology on anion identity, pointing to applications in material science and gel-based technologies (Lloyd & Steed, 2011).

Chemical Structure and Hydrophilicity

  • Hydrophilicity of Trimethylamine-N-Oxide, Tetramethyl Urea, and Tetramethylammonium Ion : A study providing insights into the hydrophilicity and hydrophobicity indices of urea derivatives, offering a foundation for understanding their solvation and interaction behaviors in various applications (Koga et al., 2011).

Optical Materials

  • Growth and Characterization of Chalcone Derivative Single Crystal : Research on the synthesis and characterization of a novel organic non-linear optical material showcases the potential of urea derivatives in the development of optical materials with specific properties (Ravindrachary et al., 2005).

Urea-Fluoride Interaction

  • Nature of Urea-Fluoride Interaction : This study explores the interaction between urea and fluoride ions, revealing the mechanisms of hydrogen bonding and proton transfer. Such interactions are crucial for the development of sensors and catalytic systems (Boiocchi et al., 2004).

Future Directions

Thiophene-based analogs continue to be a focus of research due to their potential as biologically active compounds . Future research will likely continue to explore the synthesis of new thiophene derivatives and their potential applications.

properties

IUPAC Name

1-propyl-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS2/c1-2-6-14-13(16)15-12(10-5-8-17-9-10)11-4-3-7-18-11/h3-5,7-9,12H,2,6H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPZJKCVEKGFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC(C1=CSC=C1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

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